molecular formula C14H10N2O2 B2421713 1-Phenyl-1H-benzoimidazole-5-carboxylic acid CAS No. 250691-98-6

1-Phenyl-1H-benzoimidazole-5-carboxylic acid

Cat. No. B2421713
CAS RN: 250691-98-6
M. Wt: 238.246
InChI Key: QTVKJLNIUBHSTK-UHFFFAOYSA-N
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Description

1-Phenyl-1H-benzoimidazole-5-carboxylic acid is a benzimidazole derivative . It has been used in the preparation of 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acid under harsh dehydrating reaction conditions . The oxidizing agent Na2S2O5 forms sodium bisulfite (NaHSO3) in water which then forms an adduct with aldehyde and reacts with the diamine derivatives to give the final compounds .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1H-benzoimidazole-5-carboxylic acid is represented by the formula C14H10N2O2 . The InChI code for this compound is 1S/C14H10N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H, (H,17,18) .


Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . It can also serve as a ligand in coordination chemistry .


Physical And Chemical Properties Analysis

The molecular weight of 1-Phenyl-1H-benzoimidazole-5-carboxylic acid is 238.25 . It is a solid compound .

Scientific Research Applications

Antimicrobial Activities

1-Phenyl-1H-benzoimidazole-5-carboxylic acid derivatives demonstrate significant effectiveness against various microorganisms, including gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeuroginosa), and fungi (e.g., Candida albicans, Aspergillus niger) (El-Meguid, 2014).

Antihypertensive Activity

Derivatives of 1-Phenyl-1H-benzoimidazole-5-carboxylic acid have been synthesized and demonstrated potent antihypertensive effects. These compounds were effective in reducing blood pressure in hypertensive models (Sharma, Kohli, & Sharma, 2010).

Self-Assembly and Host Molecule Properties

Research indicates that certain derivatives of this compound can act as preorganized host molecules for water, demonstrating unique self-assembly properties through non-covalent interactions (Srivastava, Singh, Tewari, Puerta, & Valerga, 2012).

Application in Organic Light-Emitting Diodes (OLEDs)

Benzoimidazole derivatives, including those related to 1-Phenyl-1H-benzoimidazole-5-carboxylic acid, have been utilized in the development of blue phosphorescent OLEDs. These materials show promising electron-accepting properties and are effective in exciplex forming co-hosts for OLED applications (Hu et al., 2017).

Photostabilizing Properties in Dyes

Certain benzoimidazole derivatives exhibit enhanced photostability and induced fluorescence properties. These attributes make them suitable for applications in dyeing processes, especially for polyester and nylon fabrics (Jadhav, Shinde, & Sekar, 2018).

Catalysis and Polymerization

These compounds are also explored in catalytic activities and polymerization processes. For instance, they have been used in the polymerization of methyl acrylate, demonstrating controlled polymerization under specific conditions (Zhou, Zhu, Cheng, & Zhu, 2007).

Safety and Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed . It has been classified as Acute Tox. 4 Oral - Skin Sens. 1 .

Future Directions

Benzimidazole compounds have shown promising therapeutic potential and are extensively explored as potent inhibitors of various enzymes involved in a wide range of therapeutic uses . Therefore, future research could focus on designing and developing potential anti-inflammatory drugs to target inflammation-promoting enzymes .

properties

IUPAC Name

1-phenylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c17-14(18)10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVKJLNIUBHSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-benzoimidazole-5-carboxylic acid

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